1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea
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Overview
Description
The compound “1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea” is a complex organic molecule that contains several functional groups. It includes a benzyl group, a thiophene ring, a hydroxy group, and a urea group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, thiophene derivatives are typically synthesized through heterocyclization of various substrates . Benzyl halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides .Molecular Structure Analysis
Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The benzyl group consists of a phenyl ring attached to a CH2 group. Urea is a functional group consisting of a carbonyl group flanked by two amine groups. The hydroxy group (-OH) is a common functional group in organic chemistry .Chemical Reactions Analysis
Thiophene derivatives are utilized in various applications due to their diverse properties. They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. Thiophene is a heterocyclic compound that shows a variety of properties and applications .Scientific Research Applications
Urea Derivatives as Acetylcholinesterase Inhibitors : Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, aiming to optimize spacer length for enhanced antiacetylcholinesterase activity, shows the potential of urea derivatives in therapeutic applications, particularly in treating diseases characterized by acetylcholinesterase dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995).
ROCK1 and ROCK2 Inhibitors : Pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which play a significant role in various physiological processes. This research highlights the utility of urea derivatives in developing treatments for conditions influenced by ROCK activity, including cancer and cardiovascular diseases (Pireddu et al., 2012).
Antiproliferative Screening : Novel urea and bis-urea primaquine derivatives have been synthesized and evaluated for antiproliferative effects against cancer cell lines. This work underscores the potential of urea derivatives in oncological research, particularly in identifying new therapeutic agents against breast carcinoma (Perković et al., 2016).
Synthesis of Major Metabolites for Anticancer Activity : The synthesis of N-[3,4-dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea, a primary metabolite with strong anticancer activity, illustrates the significance of urea derivatives in developing drugs with potential clinical applications for kidney cancer treatment (Nammalwar et al., 2010).
N-Hydroxyamide-Containing Heterocycles : The study of N-hydroxyamide-containing heterocycles, including urea derivatives, for their iron(III) complex-forming tendency offers insights into the development of new chemical entities for therapeutic and diagnostic applications, demonstrating the versatility of urea derivatives in medicinal chemistry (Ohkanda et al., 1993).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research and application of such a compound could involve exploring its potential uses in medicinal chemistry, given the biological activity of thiophene derivatives . Additionally, its potential in material science as part of organic semiconductors could be another area of exploration .
properties
IUPAC Name |
1-benzyl-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-10-7-15(16-8-11-22-13-16)6-9-18-17(21)19-12-14-4-2-1-3-5-14/h1-5,8,11,13,15,20H,6-7,9-10,12H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNFPHOCIRSMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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